Paraquat methosulfate

Description

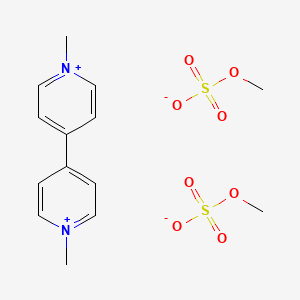

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.2CH4O4S/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;2*1-5-6(2,3)4/h3-10H,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJYKXOIFICRPR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2.2CH3O4S, C14H20N2O8S2 | |

| Record name | PARAQUAT METHOSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034202 | |

| Record name | 1,1'-Dimethyl-4,4'-bipyridinium bis(methyl sulfate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Paraquat methosulfate appears as white crystalline solid or yellow solid. Used as a contact herbicide and desiccant. (EPA, 1998), White crystalline solid or yellow solid; [CAMEO], White crystalline solid or yellow solid. | |

| Record name | PARAQUAT METHOSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paraquat methosulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PARAQUAT METHOSULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/307 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Decomposes at 347-356 °F (EPA, 1998), decomposes at 347-356 °F | |

| Record name | PARAQUAT METHOSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARAQUAT METHOSULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/307 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

Approximately 0 (EPA, 1998), approx 0 | |

| Record name | PARAQUAT METHOSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARAQUAT METHOSULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/307 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

2074-50-2 | |

| Record name | PARAQUAT METHOSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paraquat dimetilsulfate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002074502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Dimethyl-4,4'-bipyridinium bis(methyl sulfate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paraquat-dimethylsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARAQUAT DIMETILSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZLR3D655F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PARAQUAT METHOSULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/307 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Molecular and Cellular Mechanisms of Action in Research Models

Redox Cycling and Reactive Oxygen Species (ROS) Generation Mechanisms

The core of paraquat's biological action lies in its capacity for redox cycling, a process that generates highly reactive molecules within the cell. researchgate.net This cyclic single-electron reduction and oxidation is a critical event in its mechanism of toxicity. researchgate.net

Superoxide (B77818) Anion Formation Pathways

Paraquat (B189505) (PQ²⁺) readily accepts a single electron from various cellular sources to form a paraquat radical cation (PQ⁺•). cornell.eduwikipedia.orgresearchgate.net This reduction is often mediated by enzymes such as NADPH-cytochrome P450 reductase. researchgate.netnih.govcapes.gov.brnih.gov Under aerobic conditions, this unstable radical rapidly transfers the electron to molecular oxygen (O₂). cornell.eduresearchgate.netnih.gov This reaction regenerates the original paraquat dication (PQ²⁺), allowing it to participate in another reduction-oxidation cycle, and simultaneously produces a superoxide anion (O₂⁻•). cornell.eduresearchgate.netnih.gov This continuous cycle leads to the significant accumulation of superoxide radicals within the cell. researchgate.net

In plant models, paraquat intercepts electrons from Photosystem I, specifically from ferredoxin, to become reduced. wikipedia.orgpressbooks.publsuagcenter.com The resulting paraquat radical then reacts with molecular oxygen to generate superoxide. wikipedia.orgpressbooks.pub In non-plant systems, such as mammalian cells, NADPH-dependent enzymes like cytochrome P450 reductase are key players in the reduction of paraquat and subsequent superoxide formation. nih.govnih.govmdpi.com Studies in Escherichia coli have shown that a cytosolic NADPH:paraquat diaphorase is responsible for reducing paraquat, which can then diffuse across the cell envelope to generate extracellular superoxide by reacting with oxygen in the surrounding medium. capes.gov.br

Subsequent Production of Hydrogen Peroxide and Hydroxyl Radicals

The superoxide anions (O₂⁻•) generated through paraquat's redox cycling are the precursors to other, more potent, reactive oxygen species. cornell.edubiomolther.org Superoxide can undergo dismutation, either spontaneously or catalyzed by the enzyme superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂). cornell.edunih.govlsuagcenter.com

Hydrogen peroxide, in the presence of reduced transition metals like iron (Fe²⁺), can then participate in the Fenton reaction to produce highly reactive hydroxyl radicals (•OH). cornell.edupurdue.edu The paraquat radical itself can also contribute to hydroxyl radical formation. nih.govnih.gov It has been demonstrated that the paraquat radical can react with hydrogen peroxide, particularly in the presence of iron chelates, to generate hydroxyl radicals. nih.govpurdue.edunih.gov This production of hydroxyl radicals is considered a major contributor to the cellular damage observed. cornell.edupurdue.edu The generation of these reactive species—superoxide, hydrogen peroxide, and hydroxyl radicals—is a central feature of paraquat's mechanism of action. researchgate.netcornell.edubiomolther.org

Interaction with Biological Electron Transfer Systems

Paraquat's ability to accept electrons allows it to interfere with crucial biological electron transfer chains in both plant and non-plant systems.

Photosystem I Interference in Plant Physiological Models

In plants, paraquat acts as a potent inhibitor of photosynthesis by disrupting the electron flow in Photosystem I (PSI). wikipedia.orglsuagcenter.com It intercepts high-energy electrons from the iron-sulfur centers of PSI, specifically from ferredoxin, which would normally be used to reduce NADP⁺ to NADPH. cornell.eduwikipedia.orgpressbooks.pubresearchgate.net By accepting these electrons, paraquat becomes reduced to its radical form. cornell.edupressbooks.pub This diversion of electrons not only halts the production of NADPH, a crucial molecule for biosynthesis, but also initiates the production of superoxide and subsequent ROS as described above. wikipedia.orgpressbooks.pub This uncoupling of photosynthetic energy from cellular biosynthesis leads to rapid cellular damage, manifested as wilting and desiccation. cornell.edupressbooks.pub

Mitochondrial Electron Transport Chain Perturbation in Non-Plant Systems

In non-plant systems, the mitochondrial electron transport chain (ETC) is a primary target of paraquat. Paraquat can accept electrons from components of the ETC, particularly from Complex I (NADH:ubiquinone oxidoreductase) and potentially Complex III. researchgate.netnih.govresearchgate.net This interaction leads to the formation of the paraquat radical, which then reacts with molecular oxygen to produce superoxide within the mitochondrial matrix. researchgate.netresearchgate.net This disruption of the normal electron flow can lead to a decrease in the mitochondrial membrane potential and reduced ATP synthesis. researchgate.net The continuous generation of ROS within the mitochondria contributes significantly to oxidative stress and subsequent cellular damage. researchgate.netresearchgate.net Studies have shown that paraquat exposure leads to decreased activity of Complex I in rat brain mitochondria. nih.gov

Induction of Oxidative Stress and Associated Cellular Damage Pathways

The prolific generation of ROS through redox cycling and interference with electron transport systems inevitably leads to a state of severe oxidative stress. who.intbrieflands.comvulcanchem.com This imbalance between the production of reactive species and the cell's antioxidant defenses results in widespread damage to critical cellular components. researchgate.net

Oxidative stress induced by paraquat leads to lipid peroxidation, where the ROS, particularly hydroxyl radicals, attack polyunsaturated fatty acids in cellular membranes. cornell.eduwho.intbrieflands.com This process compromises membrane integrity, leading to leakage of cellular contents and ultimately cell death. cornell.edunih.gov Furthermore, ROS can cause significant damage to DNA and proteins. brieflands.comnih.govnih.gov Studies have demonstrated that paraquat induces dose-dependent DNA damage in peripheral lymphocytes. nih.govnih.gov

The cellular response to this damage often involves the activation of apoptotic pathways. Paraquat-induced apoptosis has been shown to proceed through the intrinsic mitochondrial pathway, involving the release of cytochrome c from damaged mitochondria and the subsequent activation of caspases, such as caspase-3. biomolther.orgresearchgate.netnih.gov This programmed cell death is a common outcome of the extensive cellular damage caused by paraquat-induced oxidative stress. brieflands.comnih.gov

Interactive Data Table: Key Research Findings on Paraquat Methosulfate's Mechanisms

| Mechanism | Research Model | Key Findings | References |

| Superoxide Anion Formation | Rat Liver Microsomes | Paraquat is reduced by NADPH-cytochrome P450 reductase, initiating redox cycling and superoxide production. | nih.gov |

| Superoxide Anion Formation | Escherichia coli | A cytosolic NADPH:paraquat diaphorase reduces paraquat, leading to extracellular superoxide generation. | capes.gov.br |

| Hydrogen Peroxide & Hydroxyl Radical Production | In vitro enzyme assays | The paraquat radical reacts with H₂O₂ in the presence of iron to form highly reactive hydroxyl radicals. | purdue.edunih.gov |

| Photosystem I Interference | Plant models | Paraquat diverts electrons from ferredoxin in Photosystem I, halting NADPH production and generating ROS. | cornell.eduwikipedia.orgpressbooks.publsuagcenter.com |

| Mitochondrial ETC Perturbation | Rat brain mitochondria | Paraquat inhibits Complex I of the electron transport chain, leading to decreased activity and increased oxidative stress. | nih.gov |

| Mitochondrial ETC Perturbation | Various cell lines | Paraquat accepts electrons from Complex I and III, causing ROS overproduction within the mitochondria. | researchgate.netresearchgate.net |

| Oxidative Stress & Cellular Damage | Human neural progenitor cells | Paraquat induces ROS production, leading to apoptosis via caspase-3 activation. | nih.gov |

| Oxidative Stress & Cellular Damage | Rat lymphocytes | Paraquat causes dose-dependent DNA damage and oxidative damage to cell membranes. | nih.govnih.gov |

Lipid Peroxidation and Membrane Integrity Disruption in Cellular Systems

The generation of ROS by this compound initiates a cascade of events leading to lipid peroxidation, a key factor in the disruption of cellular membrane integrity. brieflands.commdpi.com This process involves the oxidative degradation of lipids, particularly the polyunsaturated fatty acids within cell membranes. The resulting damage compromises membrane fluidity and function, leading to increased permeability and, ultimately, cell death. researchgate.netnih.gov

In various cellular systems, exposure to paraquat has been shown to induce lipid peroxidation. nih.gov For instance, studies using mouse liver homogenates demonstrated a dose-dependent increase in lipid peroxidation upon paraquat exposure. nih.gov The consequences of this membrane damage are severe, contributing to the loss of cellular and subcellular compartmentalization and the release of intracellular contents. researchgate.net

Table 1: Effects of Paraquat on Lipid Peroxidation and Membrane Integrity in Different Research Models

| Research Model | Key Findings | Reference |

| Mouse Liver Homogenates | Dose-dependent induction of lipid peroxidation. | nih.gov |

| Mouse Fibroblasts (LM) and Ehrlich Ascites Tumor (EAT) Cells | Investigation into the correlation between lipid peroxidation and cell death. | nih.gov |

| Rat Cortical and Striatal Mitochondria | Increased lipid peroxidation levels after paraquat treatment. | conicet.gov.ar |

| Human Lymphocytes | Dose-dependent oxidative cell membrane damage. | nih.govnih.gov |

Protein Oxidation and DNA Damage Mechanisms

Furthermore, paraquat has been demonstrated to cause significant DNA damage. mdpi.comnih.gov Studies in various cell types, including mouse Ehrlich ascites tumor cells and human lymphocytes, have shown a direct correlation between paraquat exposure and the incidence of DNA strand breaks. nih.govnih.govnih.gov The generation of superoxide radicals and subsequent formation of more reactive species like the hydroxyl radical are implicated in this genotoxic effect. mdpi.com

Table 2: Evidence of Paraquat-Induced Protein Oxidation and DNA Damage

| Biomolecule | Type of Damage | Research Model | Key Findings | Reference |

| Proteins | Oxidation | General Cellular Systems | Loss of function, aggregation. | mdpi.com |

| DNA | Strand Breaks | Mouse Ehrlich Ascites Tumor (EAT) Cells | Dose-dependent DNA damage correlated with cell death. | nih.gov |

| DNA | Strand Breaks | Human Lymphocytes | Significant DNA damage observed in vivo. | nih.govnih.gov |

Alterations in Cellular Reducing Equivalents and Antioxidant Defense Systems

The continuous redox cycling of this compound places a significant burden on the cell's reducing power, leading to the depletion of crucial molecules like Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADPH) and disrupting the delicate balance of the endogenous antioxidant defense systems. brieflands.comresearchgate.net

Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Depletion Studies

NADPH is a critical cofactor for a variety of reductive biosynthetic reactions and is essential for the regeneration of the primary antioxidant, glutathione (B108866). The enzymatic reduction of paraquat consumes NADPH, leading to its depletion. brieflands.comresearchgate.net This depletion has several detrimental consequences, including the impairment of the cell's ability to counteract oxidative stress and the disruption of metabolic pathways reliant on NADPH. Studies have shown that the redox cycling of paraquat is a major contributor to this depletion. brieflands.comresearchgate.net

Modulation of Endogenous Antioxidant Enzyme Activities (e.g., Superoxide Dismutase, Catalase, Glutathione Peroxidase)

Cells possess a sophisticated network of antioxidant enzymes to neutralize ROS. However, the overwhelming oxidative stress induced by paraquat can modulate the activity of these enzymes.

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. Studies have shown that while SOD activity can be induced as a protective response, mutants lacking SOD are hypersensitive to paraquat. nih.govkjim.org

Catalase and Glutathione Peroxidase (GPx): These enzymes are responsible for detoxifying hydrogen peroxide. Paraquat exposure has been shown to enhance the activity of these enzymes in some models, such as in the erythrocytes of certain fish species. nih.gov Conversely, cells depleted of GPx show increased sensitivity to paraquat toxicity, highlighting its protective role. nih.gov

Table 3: Modulation of Antioxidant Enzyme Activity by Paraquat

| Enzyme | Effect of Paraquat Exposure | Research Model | Reference |

| Superoxide Dismutase (SOD) | Increased activity in some cases; hypersensitivity in SOD-deficient mutants. | Escherichia coli, Drosophila | nih.govkjim.org |

| Catalase | Enhanced activity. | Carp and Crucian Carp Erythrocytes | nih.gov |

| Glutathione Peroxidase (GPx) | Enhanced activity; increased sensitivity in GPx-depleted cells. | Carp and Crucian Carp Erythrocytes, Chinese Hamster Ovary Cells | nih.govnih.gov |

Induction of DNA Repair Enzymes (e.g., Endonuclease IV) in Microbial Models

In response to DNA damage, cells activate repair mechanisms. In the microbial model Escherichia coli, paraquat has been shown to induce the expression of Endonuclease IV, a key enzyme in the base excision repair pathway that deals with apurinic/apyrimidinic (AP) sites in DNA. nih.govnih.gov This induction is mediated by the production of superoxide radicals. nih.govnih.gov The addition of paraquat to E. coli cultures leads to a significant increase in the levels of Endonuclease IV, demonstrating a direct link between paraquat-induced oxidative stress and the activation of DNA repair systems. nih.govnih.gov Other agents that generate superoxide radicals, such as phenazine (B1670421) methosulfate, also induce this enzyme. nih.govnih.gov

Perturbation of Key Biochemical and Metabolic Pathways

The toxic effects of this compound are not limited to direct molecular damage but also involve the significant perturbation of fundamental biochemical and metabolic pathways, with mitochondrial dysfunction being a central theme. nih.gov Paraquat can interfere with the mitochondrial electron transport chain, leading to impaired ATP production and a further increase in ROS generation. researchgate.net This mitochondrial toxicity is a key factor in the observed neurodegenerative effects in some research models. nih.govnih.gov

Furthermore, the depletion of NADPH, as discussed earlier, has cascading effects on various metabolic pathways. For instance, the pentose (B10789219) phosphate pathway, which is a major source of NADPH, can be stimulated in response to paraquat exposure as the cell attempts to replenish its depleted stores. researchgate.net

Metabolomic Studies of Altered Metabolic Fluxes (e.g., Citrate (B86180) Cycle, Glutathione Metabolism, Purine (B94841) and Pyrimidine (B1678525) Metabolism)

Metabolomic analyses in various research models have revealed that this compound exposure leads to significant perturbations in key metabolic pathways. These alterations are central to its mechanism of action, reflecting the cell's response to oxidative stress and energy depletion.

In a metabolomics study investigating paraquat-induced lung injury, several critical metabolic pathways were identified as being significantly altered. nih.govresearchgate.net These included the citrate cycle (TCA cycle), glutathione metabolism, and purine and pyrimidine metabolism. nih.govresearchgate.net The disruption of the citrate cycle, a fundamental pathway for cellular respiration and energy production, points to a severe bioenergetic crisis. nih.gov This is further supported by findings that paraquat can inhibit glycolysis and the TCA cycle. science.gov

Glutathione metabolism, a primary defense against oxidative stress, is also heavily impacted. Paraquat's mechanism involves the generation of reactive oxygen species (ROS), which depletes cellular antioxidants like glutathione. nih.govresearchgate.net Studies have shown changes in the levels of reduced glutathione and its related metabolites, indicating an overwhelmed antioxidant system. nih.gov

Furthermore, significant alterations in purine and pyrimidine metabolism have been observed. nih.govresearchgate.net These pathways are essential for the synthesis of nucleic acids (DNA and RNA) and energy carriers like adenosine (B11128) triphosphate (ATP). A study on paraquat-poisoned patients identified a sustained low level of adenosine as the most critical metabolic change, highlighting a profound disturbance in purine metabolism. nih.gov Research in Drosophila melanogaster also demonstrated that paraquat significantly alters a wide range of metabolites, leading to oxidative stress and neurodegeneration. nih.gov

The table below summarizes the key metabolic pathways and specific metabolites found to be altered in response to paraquat exposure in research models.

Table 1: Altered Metabolic Pathways and Metabolites Following Paraquat Exposure

| Metabolic Pathway | Observed Changes | Key Metabolites Affected | Research Model |

|---|---|---|---|

| Citrate (TCA) Cycle | Inhibition/Alteration | Citric Acid, Succinyl Proline | Mammalian (Lung Injury Model) |

| Glutathione Metabolism | Alteration | Reduced Glutathione, Cysteinylglycine, Hypotaurine | Mammalian (Lung Injury Model) |

| Purine Metabolism | Alteration | Adenosine, Adenosine 5' monophosphate, Xanthine | Human, Mammalian (Lung Injury Model) |

| Pyrimidine Metabolism | Alteration | Cytidine | Mammalian (Lung Injury Model) |

| Pentose Phosphate Pathway (PPP) | Increased Flux | Glucose-6-phosphate, Fructose-6-phosphate, Erythrose-4-phosphate | Dopaminergic Cells |

Impact on Carbon and Nitrogen Assimilation in Non-Target Microalgal Species

This compound significantly affects non-target organisms in aquatic environments, particularly primary producers like microalgae. nih.govresearchgate.net Its primary herbicidal action involves interfering with photosynthesis, which directly impacts carbon and nitrogen assimilation in these species. nih.govresearchgate.net

Research on the freshwater green microalga Chlamydomonas moewusii demonstrated that exposure to paraquat affects the elemental and biochemical composition of the cells. nih.govresearchgate.netcore.ac.uk A key finding was the alteration of the Carbon/Nitrogen (C/N) ratio. nih.govcore.ac.uk This change was primarily due to a decrease in the nitrogen content within the dry biomass, while the carbon content remained constant across various paraquat concentrations. nih.govresearchgate.netcore.ac.uk This suggests a more pronounced impact on nitrogen assimilation processes compared to carbon fixation.

The disruption of nitrogen metabolism is further evidenced by the direct effect of paraquat on the enzymes responsible for nitrogen assimilation. nih.govresearchgate.net Studies have shown that the activity of nitrate (B79036) reductase is more sensitive to paraquat than nitrite (B80452) reductase. nih.govresearchgate.netcore.ac.uk Since nitrate is a predominant form of nitrogen assimilated by algae, its impaired reduction to nitrite and subsequently to ammonium (B1175870) severely hampers the synthesis of essential nitrogenous compounds like proteins and nucleic acids. core.ac.uk

The table below summarizes the observed effects of paraquat on key metabolic processes in non-target microalgal species.

Table 2: Effects of Paraquat on Carbon and Nitrogen Assimilation in Microalgae

| Parameter | Observed Effect | Affected Species |

|---|---|---|

| Nitrogen Content | Decrease in cellular nitrogen content. nih.govcore.ac.uk | Chlamydomonas moewusii |

| Carbon Content | Remained constant. nih.govcore.ac.uk | Chlamydomonas moewusii |

| C/N Ratio | Significant increase. core.ac.uk | Chlamydomonas moewusii |

| Nitrogen Assimilation Enzymes | Inhibition of activity, with nitrate reductase being more sensitive than nitrite reductase. nih.govresearchgate.netcore.ac.uk | Chlamydomonas moewusii |

| Photosynthesis | Inhibition of electron transport at photosystem I and II. researchgate.netnih.gov | Chlorella vulgaris |

| Pigment Content | Reduction in chlorophyll (B73375) content. core.ac.uk | Chlamydomonas moewusii |

Environmental Dynamics and Degradation in Research Contexts

Adsorption and Sequestration Mechanisms in Environmental Matrices

The mobility and bioavailability of paraquat (B189505) in the environment are largely controlled by its rapid and strong adsorption to solid matrices. This sequestration is a key factor in its environmental persistence and biological inactivity in soil. aensiweb.net

The sorption and desorption of paraquat in soils are heavily dependent on the quantity and type of clay minerals and organic matter. researchgate.net As a cationic herbicide, paraquat is strongly bound to negatively charged sites on soil colloids, which include both clay particles and soil organic matter (SOM). iastate.edu This strong attraction is a primary reason for its limited mobility and persistence in soils. researchgate.net

Research indicates that for many soils, the organic matter content has a more significant influence on the adsorption of herbicides than the clay content. iastate.edu The cation exchange capacity (CEC), a measure of a soil's ability to hold positively charged ions, is a crucial factor. Soils with a higher CEC, largely determined by their clay and organic matter content, will bind more herbicide, reducing its availability in the soil solution. iastate.edu

The interaction is so strong that upon entering the soil, paraquat is rapidly and effectively bound, rendering it biologically inactive. aensiweb.net Studies have shown that the major factor governing the sorption of paraquat is the solid-state organic fraction, with clay mineral content also making a significant contribution. nih.gov The presence of other cations, such as calcium (Ca²⁺), can create competition for adsorption sites on soil organic matter, potentially influencing paraquat's retention. researchgate.net The adsorption process can also lead to a decrease in soil pH due to the displacement of protons (H⁺). researchgate.net

The table below summarizes findings on paraquat's adsorption coefficients in different soil types.

| Soil Type | Adsorption Coefficient (Kd) | Freundlich Adsorption Coefficient (Kf) | Organic Carbon Adsorption Coefficient (Koc) | Reference |

| Clay Loam | 885.53 L/kg | 321.91 L/kg | 885.53 L/kg | aensiweb.net |

| Clay | 772.40 L/kg | 325.66 L/kg | 772.40 L/kg | aensiweb.net |

Table 1: Adsorption coefficients of paraquat in Malaysian agricultural soils. Note: Kd and Koc were determined at a solution concentration of 100 µg/L. aensiweb.net

In aquatic environments, paraquat's behavior is similarly dominated by its strong adsorptive properties. It dissipates rapidly from the water column, primarily through binding to suspended particulate matter and bottom sediments. This process significantly reduces the concentration of paraquat in the water phase. thaipan.org

Once adsorbed to sediment, paraquat is strongly held, and research indicates there is no apparent desorption back into the water. thaipan.org This strong binding to sediment particles effectively immobilizes the compound, where it remains persistent but not bioavailable. The half-life of paraquat in the water column is short due to this rapid partitioning. For instance, one review noted a loss of about 50% from the water phase within 36 hours. thaipan.org Another source, used for modeling purposes, cited a water column half-life (DT50) of 7.0 days, considering this a conservative estimate that accounts for dissipation via adsorption.

This rapid adsorption means that the highest concentrations in the water column are expected to occur immediately following a direct input event, such as spray drift, before significant partitioning to sediment can occur. regulations.gov The presence of residues in aquatic environments is often a result of runoff and leaching from agricultural land. researchgate.net

Influence of Soil Components (e.g., Clay Minerals, Organic Matter) on Compound Availability

Degradation Pathways and Kinetics

While paraquat is persistent when bound to soil and sediment in the absence of light, it can be degraded through several pathways when available in the environment.

Photochemical degradation is a primary pathway for the breakdown of paraquat on plant and soil surfaces. researchgate.net The compound is susceptible to decomposition when exposed to ultraviolet (UV) light. vulcanchem.comchemicalbook.comchemicalbook.com This process is linked to the availability of UV radiation in daylight, specifically between the wavelengths of 290 and 310 nm. researchgate.net The degradation produces intermediates of low toxicity, such as 4-carboxy-l-methyl-pyridinium chloride and methylamine (B109427) hydrochloride. researchgate.net

Research has explored enhancing this natural degradation process. Advanced oxidation processes (AOPs) utilizing photocatalysts have shown significant effectiveness. nih.govfrontiersin.org For example, titanium dioxide (TiO₂) has emerged as a promising, low-cost, and non-toxic photocatalyst for degrading pesticide pollution. nih.gov

The table below presents findings from various photocatalytic degradation studies on paraquat.

| Catalyst | Initial Paraquat Conc. | Conditions | Degradation Efficiency | Time | Reference |

| TiO₂ | 20 mg/L | 0.4 g/L catalyst, pH ~5.8, UV light | Complete mineralization | ~3 hours | researchgate.net |

| ZrO₂/TiO₂ (20:80) | Not specified | 0.3 g/L catalyst | 84.41% | Not specified | nih.gov |

| HPW/MCM-48 | 10 mg/L | 0.4 g/L catalyst, UV radiation (365 nm) | 63.79% | 14 hours | nih.govfrontiersin.org |

| TiO₂/β-SiC foam | 10 ppm | Fixed bed reactor, UV irradiation | 42% | Not specified | scirp.org |

Table 2: Selected research findings on the photocatalytic degradation of paraquat.

Paraquat is generally considered to be resistant to chemical hydrolysis under neutral pH conditions. thaipan.org Data from the University of Hertfordshire's AERU database indicates no reported value for the aqueous hydrolysis half-life (DT₅₀) at 20°C and pH 7. herts.ac.uk However, the compound is noted to be incompatible with alkaline materials, strong bases, and strong acids, suggesting that decomposition may occur under more extreme pH conditions. chemicalbook.comchemicalbook.com

Microbial degradation is a significant pathway for the breakdown of paraquat in the environment. nih.gov A wide variety of microorganisms, including bacteria, fungi, and yeast, have been identified as capable of effectively degrading the compound. nih.govfrontiersin.org Consequently, bioremediation is considered a cost-effective and environmentally sound approach for addressing paraquat contamination in soils. nih.govfrontiersin.org

The effectiveness of microbial degradation can be influenced by environmental factors such as temperature, pH, and nutrient availability. nih.gov For example, the bacterium Bacillus aryabhattai strain MoB09 demonstrated optimal growth and paraquat degradation at a pH of 7 and a temperature of 30°C. frontiersin.org This strain was capable of degrading nearly 100% of a 10 mg/L paraquat solution within 72 hours. frontiersin.org Research has also shown that combining microbial processes with adsorbents can enhance degradation. In one study, Pseudomonas putida degraded 95% of a paraquat solution in the presence of activated charcoal, compared to only 47.3% without it. nih.govnih.gov

The table below lists some microorganisms studied for their paraquat degradation capabilities.

| Microorganism(s) | Initial Paraquat Conc. | Degradation Efficiency | Time | Reference |

| Bacillus aryabhattai strain MoB09 | 10 mg/L | ~100% | 72 hours | frontiersin.org |

| Pseudomonas putida (with activated carbon) | 69.76 mg/L | 95% | 3 days | nih.gov |

| Mixed culture (Roseateles terrae, Bacillus sp., Escherichia coli, P. fluorescens) | 100 mg/L | 97% | 7 days | nih.gov |

| Lipomyces starkeyi | 27 mg/L | 100% | 3 days | nih.gov |

| Hypholoma dispersum ECS-705 | Not specified | 70.7% | 12 days | frontiersin.org |

| Rhizopus sp. | Not specified | Effective degrader | 15 days | researchgate.net |

Table 3: Examples of microorganisms researched for paraquat bioremediation.

Microbial Degradation and Bioremediation Research

Isolation and Characterization of Paraquat-Degrading Microorganisms (e.g., Bacteria, Fungi, Yeast)

Numerous studies have successfully isolated and identified microorganisms from contaminated soils that are capable of degrading paraquat. nih.govfrontiersin.org These microbes often utilize the compound as a source of carbon or nitrogen. frontiersin.orgjournalsajrm.comresearchgate.net The enrichment culture technique is a common method for isolating such organisms. frontiersin.org

Bacteria, fungi, and yeast have all been identified as effective paraquat degraders. nih.govfrontiersin.org For instance, the yeast Lipomyces starkeyi was found to completely remove 27 mg/L of paraquat from a medium within three days under aerobic conditions. nih.govfrontiersin.org Several bacterial species, including Pseudomonas putida, Bacillus subtilis, and Escherichia coli, have also been characterized for their paraquat degradation capabilities. researchgate.netfugus-ijsgs.com.ng In one study, a mixed culture containing Roseateles terrae, Bacillus sp., Escherichia coli, and P. fluorescens achieved 97% degradation of a 100 mg/L paraquat dose within seven days. nih.govfrontiersin.org Fungal species such as Aspergillus niger and Phanerochaete chrysosporium have also demonstrated the ability to degrade paraquat, particularly when used in mixed cultures. tandfonline.com

The following table summarizes various microorganisms isolated from contaminated environments and their reported paraquat degradation potential.

| Microorganism Type | Species | Degradation Conditions & Efficiency | Source(s) |

| Bacteria | Bacillus aryabhattai (Strain MoB09) | Degraded paraquat (optimum <10 mg/L) at pH 7.0 and 30°C within 72 hours. | frontiersin.org |

| Pseudomonas putida | Degraded 95% of 69.76 mg/L paraquat in the presence of activated charcoal within 3 days. | nih.gov | |

| Mixed Bacterial Culture (Roseateles terrae, Bacillus sp., E. coli, P. fluorescens) | Achieved 97% degradation of 100 mg/L paraquat over 7 days. | nih.govfrontiersin.org | |

| Bacillus subtilis, Escherichia coli, Staphylococcus aureus | Isolated from herbicide-contaminated soil and showed paraquat degrading capabilities. B. subtilis was the most effective. | fugus-ijsgs.com.ng | |

| Facultative Anaerobic Bacteria (Strains PQ-1, PQ-2, PQ-3) | Degraded ~19-20% of paraquat in 48 hours under anaerobic conditions with AQDS as an electron acceptor. | scientific.net | |

| Fungi | Hypholoma dispersum (ECS-705) | Removed 70.7% of paraquat in 12 days. | nih.govfrontiersin.org |

| Trametes pavonia & Trametes versicolor | Degraded 54.2% and 54.1% of paraquat, respectively, after 12 days. | nih.gov | |

| Aspergillus tamarii & Cunninghamella sp. | Removed approximately 80% and 68% of paraquat, respectively, from liquid medium after 15 days. | researchgate.net | |

| Mixed Fungal Culture (Aspergillus niger & Phanerochaete chrysosporium) | Achieved 42.2% paraquat removal at 50 mg·L−1 in a batch reactor. | tandfonline.com | |

| Yeast | Lipomyces starkeyi | Completely removed paraquat (27 mg/L) from the medium within 3 days. | nih.govfrontiersin.org |

| Candida stellatoidea, Candida krusei, Saccharomyces cerevisiae | Isolated from soil and identified as capable of degrading paraquat. | journalsajrm.com |

Elucidation of Enzymatic Degradation Pathways (e.g., Flavin-Containing Monooxygenase)

The microbial breakdown of paraquat involves specific enzymatic pathways. Demethylation is reported as the initial step, leading to the formation of monoquat. tandfonline.com Subsequent oxidative cleavage of monoquat produces the 4-carboxy-1-methylpyridinium ion, which is further broken down into simpler molecules like methylamine and carbon dioxide that can be used by microbes. tandfonline.com

Recent research has highlighted the role of specific enzymes in this process. In silico studies have investigated the enzymatic capabilities of Pseudomonas sp. FEN, focusing on its flavin-containing monooxygenase as a key enzyme in degrading paraquat. researchgate.netnih.gov Molecular dynamics simulations support the potential role of this enzyme by demonstrating its binding stability with the paraquat molecule. researchgate.netnih.gov Flavin-containing monooxygenases are known to oxygenate a variety of substrates by utilizing an FAD prosthetic group. nih.gov

In fungi, particularly white-rot fungi, a different set of enzymes is often involved. Ligninolytic enzymes, which have a non-specific, extracellular function, are implicated in the degradation of compounds like paraquat. tandfonline.comnih.gov Studies have measured the activity of enzymes such as laccase (Lac), manganese peroxidase (MnP), and aryl-alcohol oxidase (AAO) during paraquat degradation by fungal strains like Trametes pavonia and Hypholoma dispersum. nih.gov For H. dispersum, which showed the highest degradation percentage in one study, AAO was the only ligninolytic enzyme activity identified, suggesting it may be responsible for the initial breakdown. nih.gov

Optimization Strategies for Bioremediation Processes in Contaminated Environments

To enhance the efficiency of microbial degradation for practical bioremediation, various process parameters must be optimized. nih.govresearchgate.net Key factors influencing the rate of biodegradation under controlled conditions include temperature, pH, nutrient availability, initial contaminant concentration, and the size of the microbial inoculum. nih.govfrontiersin.orgresearchgate.net

For example, the bacterium Bacillus aryabhattai strain MoB09 demonstrated maximum paraquat degradation at a pH of 7.0 and a temperature of 30°C. frontiersin.org Similarly, another bacterial isolate showed optimal growth and degradation at pH 6.5 and 35°C. researchgate.net The presence of additional substrates can also be a critical factor. The degradation of paraquat by three facultative anaerobic bacterial strains was significantly enhanced, from approximately 19% to 34% in 48 hours, with the addition of sucrose (B13894). scientific.net

The use of microbial consortia, or mixed cultures, is often more effective than using single strains. tandfonline.com Mixed cultures offer greater metabolic diversity and a wider range of degradation genes, which can lead to more complete mineralization of the pollutant. tandfonline.com The synergistic collaboration between different microorganisms allows them to complement each other metabolically; a by-product from one species can serve as a substrate for another, preventing the accumulation of potentially toxic intermediates. tandfonline.com A mixed culture of Aspergillus niger and Phanerochaete chrysosporium, for instance, showed a higher rate of paraquat removal than either fungus alone. tandfonline.com

Research on Non-Target Organism Biochemical Responses to Environmental Paraquat Exposure

Paraquat in aquatic environments can affect non-target organisms, particularly primary producers like algae. nih.govcore.ac.uk The mechanism of toxicity involves the disruption of photosynthesis and the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. nih.gov

Studies on Physiological and Metabolic Disturbances in Aquatic Biota (e.g., Microalgae)

Exposure to paraquat induces significant physiological and metabolic changes in microalgae. nih.govcore.ac.uk Studies on the freshwater green microalga Chlamydomonas moewusii found that after 48 hours of exposure, paraquat concentrations above 0.05 µM affected growth rate, dry weight, and the content of chlorophyll (B73375) a and protein. nih.govcore.ac.ukresearchgate.net The C/N ratio was also altered due to a decrease in nitrogen content. nih.govcore.ac.uk

Enzymes involved in nitrogen assimilation in C. moewusii were also impacted, with nitrate (B79036) reductase activity being more sensitive to paraquat than nitrite (B80452) reductase. nih.govcore.ac.ukresearchgate.net In another microalga, Chlorella pyrenoidosa, paraquat exposure led to decreased growth, reduced chlorophyll content, and increased activity of antioxidant enzymes like superoxide (B77818) dismutase and peroxidase, indicating a response to oxidative stress. nih.gov

A study on the cyanobacterium Microcystis aeruginosa revealed that at lower concentrations, the organism attempted to acclimate by enhancing glycolysis and the tricarboxylic acid cycle to maintain energy status, and by upregulating glutathione (B108866) and benzoic acid to scavenge ROS. nih.gov However, at higher concentrations, these antioxidant systems were overwhelmed, leading to inhibited chlorophyll fluorescence, decreased carbohydrate and protein content, and ultimately, growth inhibition. nih.gov

The following table summarizes key biochemical responses observed in microalgae upon exposure to paraquat.

| Organism | Parameter | Observed Effect | Source(s) |

| Chlamydomonas moewusii | Growth Rate & Dry Weight | Affected by concentrations > 0.05 µM. | nih.govcore.ac.uk |

| Chlorophyll a & Protein Content | Affected by concentrations > 0.05 µM. | nih.govcore.ac.uk | |

| Nitrogen Metabolism | Decreased nitrogen content; Nitrate reductase activity more sensitive than nitrite reductase. | nih.govcore.ac.uk | |

| Chlorella pyrenoidosa | Growth & Chlorophyll Content | Decreased upon exposure. | nih.gov |

| Antioxidant Enzymes (SOD, Peroxidase) | Activity increased in response to exposure. | nih.gov | |

| Photosynthesis-related Genes | Decreased transcript abundances. | nih.gov | |

| Microcystis aeruginosa | Energy Metabolism (Glycolysis, TCA Cycle) | Enhanced at low paraquat levels (EC10) as a temporary coping strategy. | nih.gov |

| Antioxidant Response (Glutathione, Benzoic Acid) | Enhanced expression to scavenge reactive oxygen species (ROS). | nih.gov | |

| Growth & Photosynthesis | Inhibited at higher paraquat levels (EC50) due to excessive ROS. | nih.gov |

Analytical Methodologies for Paraquat Methosulfate in Research

Paraquat (B189505) methosulfate, also known as methyl viologen, is a compound of significant interest in various scientific fields. Its unique electrochemical and optical properties necessitate a range of analytical techniques for its detection and quantification. This article details the primary analytical methodologies employed in research settings for the study of paraquat methosulfate.

Experimental Models and Advanced Methodologies in Paraquat Research

In Vitro Cellular and Subcellular Models for Mechanistic Investigations

In vitro models offer a controlled environment to study the direct effects of paraquat (B189505) on cells and their components, eliminating the systemic complexities of a whole organism.

Mammalian Cell Line Applications (e.g., Lung Epithelial Cells, Induced Pluripotent Stem Cell-Derived Multi-Organ Models)

Mammalian cell lines are fundamental tools for exploring the cellular response to paraquat. Lung epithelial cells, such as the A549 cell line, are particularly relevant because the lungs are a primary target for paraquat accumulation and toxicity. tandfonline.com Research using these cells has demonstrated that paraquat induces the production of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial damage, and ultimately, cell death. thaipan.org

Induced pluripotent stem cells (iPSCs) represent a more advanced model. By differentiating iPSCs into various cell types, such as neurons or lung cells, researchers can create human-specific models to study paraquat's effects. For instance, iPSC-derived dopaminergic neurons are used to investigate the compound's link to neurodegenerative conditions by examining pathways of dopamine (B1211576) depletion and mitochondrial dysfunction. acs.org These models allow for the investigation of genetic predispositions and cell-type-specific vulnerabilities.

| Cell Model | Key Research Focus | Observed Mechanistic Effects |

| Lung Epithelial Cells (e.g., A549) | Pulmonary Toxicity | Induction of ROS, lipid peroxidation, mitochondrial dysfunction, inflammatory cytokine release. |

| iPSC-Derived Dopaminergic Neurons | Neurotoxicity | Dopamine depletion, mitochondrial dysfunction, oxidative damage, apoptosis. acs.org |

| iPSC-Derived Multi-Organ Models | Systemic Toxicity Mechanisms | Investigation of cell-type specific responses and intercellular signaling pathways. |

Bacterial and Microbial Systems for Genetic and Biochemical Pathway Elucidation (e.g., Escherichia coli, Streptomyces coelicolor, Pseudomonas sp.)

Bacterial systems are powerful for dissecting the fundamental genetic and biochemical responses to oxidative stress induced by paraquat. Escherichia coli has been a workhorse in this area. Studies in E. coli have been instrumental in identifying and characterizing the soxRS regulon, a genetic switch that activates a defensive response against superoxide-generating compounds like paraquat. When paraquat enters the cell, it oxidizes the [2Fe-2S] clusters of the SoxR protein, activating it to promote the transcription of the SoxS protein, which in turn upregulates a battery of genes involved in mitigating oxidative damage.

Research in other microbial systems, such as Streptomyces coelicolor and various Pseudomonas species, contributes to a broader understanding of how different organisms cope with or metabolize redox-cycling compounds. These studies help elucidate novel enzymatic pathways and resistance mechanisms.

| Microbial System | Area of Investigation | Key Findings |

| Escherichia coli | Genetic Response to Oxidative Stress | Elucidation of the SoxR-SoxS regulon as a primary defense mechanism against superoxide (B77818). |

| Streptomyces coelicolor | Biochemical Pathways | Understanding metabolic responses and secondary metabolite production under oxidative stress. |

| Pseudomonas sp. | Biodegradation and Resistance | Identification of enzymatic pathways capable of degrading or resisting pyridinium (B92312) herbicides. |

Studies Using Isolated Organelles (e.g., Mitochondria) and Tissue Slices (e.g., Lung Slices)

To pinpoint the initial molecular targets of paraquat, researchers use subcellular fractions, most notably isolated mitochondria. thaipan.org These studies have been critical in confirming that mitochondria are a primary site of paraquat's action. Within the mitochondria, paraquat undergoes redox cycling, a process that accepts electrons from the electron transport chain (specifically Complex I) and donates them to molecular oxygen, generating a continuous flux of superoxide radicals. This directly impairs mitochondrial function, reduces ATP synthesis, and triggers downstream apoptotic pathways. researchgate.net

Precision-cut lung slices (PCLS) offer an ex vivo model that bridges the gap between cell culture and whole-animal studies. PCLS maintain the complex three-dimensional architecture and cellular heterogeneity of the lung tissue. This allows researchers to study the interactions between different cell types (e.g., epithelial cells, fibroblasts, and immune cells) following paraquat exposure and to investigate processes like inflammation and the onset of fibrosis in a more physiologically relevant context. tandfonline.com

| Model | Research Focus | Key Mechanistic Insights |

| Isolated Mitochondria | Direct Organellar Effects | Confirmed role as the primary site of paraquat-induced superoxide production via redox cycling at Complex I. thaipan.orgresearchgate.net |

| Precision-Cut Lung Slices | Tissue-Level Response | Investigation of intercellular signaling, inflammation, and early fibrotic events in an intact tissue environment. tandfonline.com |

Microalgal Cultures as Ecotoxicological Research Models

Microalgae, such as Chlorella vulgaris and Scenedesmus spp., are used as sensitive ecotoxicological models to study the environmental impact of herbicides like paraquat. The primary mode of action in these photosynthetic organisms is the disruption of photosynthesis. Paraquat diverts electrons from Photosystem I, inhibiting the reduction of NADP+ to NADPH and simultaneously producing large amounts of ROS. This leads to rapid lipid peroxidation, membrane damage, chlorophyll (B73375) degradation, and ultimately, cell death. These models are valuable for assessing the compound's impact on aquatic ecosystems and for use as biosensors for environmental monitoring. thaipan.org

In Vivo Non-Human Animal Models in Mechanistic Research

In vivo models are indispensable for understanding the systemic effects of paraquat, including its absorption, distribution, metabolism, and the resulting organ-specific pathologies.

Insect Models (e.g., Drosophila) for Genetic and Metabolic Studies

The fruit fly, Drosophila melanogaster, serves as a powerful model organism for investigating the genetic and metabolic consequences of exposure to paraquat. nih.govresearchgate.netresearchgate.net Its short generation time, well-characterized genome, and the availability of extensive genetic tools make it ideal for studying the complex biological pathways affected by this compound.

Researchers have utilized Drosophila to explore the metabolic perturbations induced by paraquat. nih.govnih.gov Studies have shown that paraquat exposure in flies leads to widespread changes in their metabolome. nih.gov For instance, both acute and chronic exposure to paraquat can alter metabolic pathways involved in glutathione (B108866) synthesis, the urea (B33335) cycle, tryptophan metabolism, and porphyrin metabolism. nih.gov Interestingly, the metabolic responses can differ depending on whether the oxidative stress is induced by paraquat (an environmental stressor) or by genetic modifications, such as the loss of superoxide dismutase activity. nih.gov Genetically induced oxidative stress has been observed to cause more substantial and widespread metabolic changes compared to environmental exposure to paraquat. nih.gov

A common method for administering paraquat to Drosophila involves incorporating it into their standard diet. nih.govresearchgate.net This method has been shown to effectively deliver the compound to the flies. nih.govresearchgate.net For example, flies maintained on a standard cornmeal-sucrose-yeast diet containing paraquat ingested the compound at measurable concentrations. researchgate.net This dietary exposure method is considered to have fewer confounding complications compared to administration in a sucrose (B13894) solution, as a high-sugar diet can itself be a source of stress. nih.gov

The neurotoxic effects of paraquat, which are relevant to the study of Parkinson's disease-like symptoms, have also been investigated using Drosophila. researchgate.netmdpi.com Exposure to paraquat has been shown to cause the degeneration of dopaminergic neurons in flies, a key pathological feature of Parkinson's disease. researchgate.netmdpi.com These studies highlight the utility of Drosophila as a model for screening potential neuroprotective compounds. mdpi.com

Computational and In Silico Approaches

Molecular Docking and Dynamics Simulations for Degradation and Interaction Studies

Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in understanding the interactions of paraquat at a molecular level. These techniques provide insights into how paraquat binds to biological molecules and its potential for degradation.

Molecular dynamics simulations have been employed to study the interaction of paraquat with various materials and biological molecules. For example, simulations have revealed that paraquat can intercalate into the interlayer spaces of montmorillonite (B579905) clay. researchgate.netcambridge.org These studies show that paraquat molecules can form π-π stacking arrangements and remain in direct contact with the clay surface. researchgate.netcambridge.org The mobility of paraquat within the clay is limited, as indicated by very small self-diffusion coefficients. researchgate.netcambridge.org

The interaction of paraquat with DNA has also been a subject of computational investigation. rsc.orgresearchgate.net Molecular docking and MD simulations suggest that paraquat acts as a minor groove binder of DNA, with a preference for A-T rich regions. rsc.orgresearchgate.net The binding is thought to involve the intercalation of the 4-pyridyl rings of paraquat between A-T base pairs. rsc.orgresearchgate.net

Furthermore, the interaction of paraquat with enzymes has been explored. Studies combining experimental and computational approaches have investigated the binding of paraquat to pepsin. nih.gov These studies indicate that paraquat can quench the intrinsic fluorescence of pepsin through a static mechanism and alter its secondary structure. nih.gov Thermodynamic analysis suggests that the binding is a spontaneous process driven by hydrogen bonding and van der Waals forces. nih.gov

In the context of bioremediation, in silico studies have been used to investigate the enzymatic degradation of paraquat. For instance, the interaction between a flavin-containing monooxygenase from Pseudomonas sp. FEN and paraquat has been modeled. nih.govresearchgate.net Molecular docking and MD simulations have been used to assess the binding affinity and stability of the enzyme-ligand complex, providing support for the enzyme's potential role in paraquat degradation. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Investigations of Paraquat Analogs and Inhibitors

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational approaches used to understand how the chemical structure of a compound relates to its biological activity. mst.dk These methods are valuable for predicting the toxicity of unknown compounds and for designing new molecules with desired properties. mst.dk

The central idea behind SAR is that molecules with similar structures are likely to have similar biological activities. mst.dk QSAR models take this a step further by creating quantitative relationships that can predict the activity of a compound based on its structural features. mst.dk

In the context of paraquat, SAR studies have been conducted to compare its inhibitory effect on cholinesterase activity with that of its derivatives and other compounds. nih.gov These studies have measured the inhibitor concentrations required to cause 50% inhibition (I50) of different cholinesterases. nih.gov It was found that some paraquat derivatives, such as diethylparaquat, showed lower I50 values for acetylcholinesterase (AChE) and a higher inhibition selectivity compared to butyrylcholinesterase (BuChE). nih.gov A negative correlation was observed between the logarithm of the I50 for erythrocyte AChE and the logarithm of the inhibition selectivity among paraquat and its derivatives. nih.gov These inhibitors were also classified into different groups based on their Hill coefficients, which provide information about the cooperativity of binding. nih.gov

The development of QSAR models for pesticides is an active area of research. mst.dkdokumen.pub These models aim to predict various endpoints, including environmental toxicity. mst.dk While the predictive ability of QSAR models can vary, they are often capable of correctly predicting the activity of a significant percentage of chemicals, provided there is sufficient biological data to build the model. mst.dk The integration of QSAR with physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models is a powerful approach for assessing the human risks associated with pesticide exposure. dokumen.pub

SAR principles have also been applied to investigate compounds that can protect against paraquat-induced damage. For example, it has been shown that sodium salicylate (B1505791) can reduce the herbicidal activity of paraquat. researchgate.netresearchgate.net Studies have tested various salicylate derivatives and other compounds, including systemic acquired resistance (SAR) inducers, for their ability to confer protection against paraquat. researchgate.net

Physiologically Based Kinetic (PBK) Modeling and Quantitative In Vitro-In Vivo Extrapolation (QIVIVE) in Mechanistic Prediction

Physiologically based kinetic (PBK) modeling is a computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. wur.nlnih.govresearchgate.net These models are constructed based on the physiological and biochemical parameters of the organism, as well as the physicochemical properties of the compound. researchgate.net PBK models can be used to predict the time-course of a chemical's concentration in different tissues. researchgate.net

PBK models have been developed for paraquat in various species, including rats, mice, and dogs. researchgate.net These models typically consist of several compartments representing different organs and tissues. researchgate.net For example, a PBK model for paraquat in rats was developed with compartments for the kidney, liver, slowly perfused organs, richly perfused organs, and lung. researchgate.net This model also incorporated a description of a neutral amino acid transporter in the lung, which is involved in the uptake of paraquat. researchgate.net Such models have been shown to adequately describe the pharmacokinetics of paraquat. researchgate.net

Quantitative in vitro-in vivo extrapolation (QIVIVE) is a process that uses data from in vitro experiments, in conjunction with PBK models, to predict the in vivo effects of a chemical. wur.nlnih.govresearchgate.netresearchgate.net This approach is a key component of new approach methodologies (NAMs) aimed at reducing the reliance on animal testing. wur.nlnih.gov The general principle of QIVIVE involves using a PBK model to perform reverse dosimetry, which translates an effective concentration observed in an in vitro study to an equivalent external dose in a whole organism. wur.nlnih.gov

A significant challenge in developing PBK models for compounds like paraquat is incorporating active transport processes, which can greatly influence their ADME. wur.nlnih.gov Recent studies have focused on including active renal excretion in PBK models for paraquat. wur.nlnih.gov For instance, a PBK model was developed that incorporated in vitro kinetic data for the active transport of paraquat by the organic cation transporter 2 (OCT2). wur.nlnih.gov This model was then used in a QIVIVE approach to predict the acute toxicity of paraquat. wur.nlnih.gov The predictions from this model were found to be comparable to reported in vivo data for humans. wur.nlnih.gov

Omics-Based Research Methodologies

Global Metabolic Profiling (Metabolomics) in Response to Paraquat Exposure in Research Models

Metabolomics is the large-scale study of small molecules, known as metabolites, within cells, biofluids, tissues, or organisms. frontiersin.orgjst.go.jp It provides a functional snapshot of the physiological state of an organism and can be used to investigate the biochemical effects of exposure to toxic substances like paraquat. frontiersin.orgjst.go.jp

Global metabolic profiling, or non-targeted metabolomics, aims to measure as many metabolites as possible in a sample to obtain a comprehensive overview of the metabolic response. frontiersin.org This approach has been applied in various research models to study the effects of paraquat exposure.

In rodent models, metabolomics studies have been conducted on serum and lung tissue samples from rats and mice exposed to paraquat. frontiersin.orgjst.go.jprsc.orgmdpi.combenthamdirect.comrsc.org These studies have utilized techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to identify and quantify metabolites. frontiersin.orgjst.go.jprsc.orgmdpi.combenthamdirect.com

For example, a non-targeted metabolomics study of serum from mice with acute and chronic paraquat intoxication revealed significant alterations in several metabolites and metabolic pathways. frontiersin.org In the acute intoxication group, 3-indolepropionic acid (IPA) and the glycine, serine, and threonine metabolism pathway were significantly affected. frontiersin.org The study also found that paraquat exposure led to a decrease in IPA-producing gut bacteria, suggesting a link between the gut microbiome and paraquat toxicity. frontiersin.org

Another study using GC/MS-based metabolomics on the serum of rats with acute paraquat poisoning found increased levels of octadecanoic acid, L-serine, L-threonine, L-valine, and glycerol, and decreased levels of hexadecanoic acid, D-galactose, and decanoic acid. jst.go.jp

In a study on rats, a UPLC-QTOF/MS-based metabolomics approach was used to investigate the metabolic changes in response to paraquat poisoning and the therapeutic effects of a traditional Chinese medicine, Xuebijing. rsc.orgrsc.org This study identified 10 metabolites that were significantly different between the control and paraquat-exposed groups, and found that treatment with Xuebijing reversed the changes in seven of these metabolites. rsc.orgrsc.org The affected metabolic pathways included sphingolipid and phospholipid metabolism, amino acid metabolism, unsaturated fatty acid metabolism, and pantothenic acid and CoA biosynthesis. rsc.orgrsc.org

Metabolomics has also been used to study paraquat-induced Parkinson-like symptoms in Drosophila melanogaster. researchgate.net These studies have generated metabolic profiles of flies exposed to different concentrations of paraquat and have identified alterations in metabolic pathways that are also observed in human Parkinson's disease patients. researchgate.net

The following table summarizes some of the key metabolites and pathways found to be altered in response to paraquat exposure in different research models.

| Research Model | Sample Type | Analytical Platform | Key Findings (Altered Metabolites and Pathways) |

| Mouse (acute & chronic intoxication) | Serum | GC-TOF/MS, LC-MS | Decreased 3-indolepropionic acid (IPA); altered glycine, serine, and threonine metabolism. |

| Rat (acute poisoning) | Serum | GC/MS | Increased octadecanoic acid, L-serine, L-threonine, L-valine, glycerol; decreased hexadecanoic acid, D-galactose, decanoic acid. |

| Rat (poisoning) | Lung | UPLC-QTOF/MS | Altered sphingolipid and phospholipid metabolism, amino acid metabolism, unsaturated fatty acid metabolism, pantothenic acid and CoA biosynthesis. |

| Drosophila melanogaster | Whole body | Not specified | Altered metabolic pathways similar to those in human Parkinson's disease. |

Transcriptomic and Proteomic Analyses for Gene and Protein Expression Changes

Transcriptomic and proteomic analyses have become instrumental in elucidating the molecular perturbations induced by paraquat methosulfate. These advanced methodologies allow for a global assessment of changes in gene and protein expression, providing a comprehensive overview of the cellular response to paraquat-induced oxidative stress. Such studies, often stemming from metabolomics and mechanistic investigations, have identified key signaling pathways and molecular players involved in the toxic effects of this compound.

In the fungal aging model Podospora anserina, exposure to paraquat resulted in significant alterations in the transcriptome. A genome-wide analysis revealed that paraquat stress leads to the upregulation of transcripts associated with mitochondrial remodeling. nih.gov Furthermore, the expression of genes regulated by copper is also affected, suggesting an increase in cytoplasmic copper levels, a phenomenon also observed during the natural aging process in this organism. nih.gov A notable finding from this research is that the number of downregulated genes in juvenile cultures under paraquat stress (1,172) and during normal aging (774) is considerably higher than the number of upregulated genes (683 and 509, respectively). nih.gov

In bacterial systems, studies on Escherichia coli have shown that paraquat upregulates the expression of the hmp gene, which encodes a soluble flavohemoglobin. nih.gov This upregulation is independent of the SoxRS regulatory system, a key pathway in the response to superoxide stress. nih.gov Interestingly, other superoxide-generating agents like plumbagin, menadione, and phenazine (B1670421) methosulfate did not induce hmp expression, suggesting a specific response to paraquat. nih.gov

Proteomic studies in animal models have also provided significant insights. In rats exposed to paraquat, proteomic analysis of serum identified eight differentially expressed proteins. nih.gov Among these, the expression of apolipoprotein E (ApoE), preprohaptoglobin (a precursor to haptoglobin), and complement component 3 (C3) was significantly induced. nih.gov Conversely, the expression of fibrinogen γ-chain (FGG) was dramatically reduced. nih.gov These findings have been corroborated by western blot and qRT-PCR analyses in both rat and human sera, highlighting their potential as biomarkers. nih.gov

A study on mice with paraquat-induced acute lung injury provided a temporal proteomic analysis. nih.gov The expression of 91, 160, and 78 proteins was significantly altered at 2, 7, and 14 days post-exposure, respectively. nih.gov Gene Ontology analysis revealed that the differentially expressed proteins at the earlier time points (2 and 7 days) were primarily involved in humoral immunity and coagulation-related reactions. nih.gov In contrast, at day 14, the involved proteins were mainly implicated in chemotactic and regulatory responses. nih.gov Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis identified the complement and coagulation cascades as key pathways in the early stages, while xenobiotic metabolism by cytochrome P450 was prominent at the later stage. nih.gov

The following tables summarize the key findings from these transcriptomic and proteomic studies.

Table 1: Differentially Expressed Genes in Response to Paraquat

| Gene/Transcript | Organism | Change in Expression | Experimental Context |

| hmp | Escherichia coli | Upregulated | SoxRS-independent response to paraquat |

| Mitochondrial Remodeling Transcripts | Podospora anserina | Upregulated | Response to paraquat-induced oxidative stress |

| Copper-Regulated Genes | Podospora anserina | Affected | Suggests increased cytoplasmic copper levels |

| Various Genes | Podospora anserina | 1,172 Downregulated, 683 Upregulated | Juvenile cultures under paraquat stress |

| L-ascorbate peroxidase | Chlamydomonas reinhardtii | Differentially Expressed | Oxidative stress defense |

| Glutaredoxin | Chlamydomonas reinhardtii | Differentially Expressed | Oxidative stress defense |